5-Bromo-3,6-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,6-dimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYOBZOVULXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1N)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 3,6 Dimethylpyridin 2 Amine and Its Derivatives
Direct Synthesis Approaches to 5-Bromo-3,6-dimethylpyridin-2-amine
The direct synthesis of this compound primarily involves the selective bromination of a pyridinamine precursor. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and yield.
Bromination Protocols of Pyridinamine Precursors
Common brominating agents for the synthesis of brominated pyridines include bromine (Br₂) and N-bromosuccinimide (NBS). acs.org The amino group on the pyridine (B92270) ring is an activating group, facilitating electrophilic substitution.
The bromination of 4,6-dimethylpyridin-2-amine with Br₂ in dichloromethane (B109758) can yield the desired product. Similarly, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. nih.govmanac-inc.co.jp The reaction of 4,6-dimethylpyridin-2-amine with NBS in a polar solvent like dimethylformamide (DMF) can introduce the bromine atom at the 5-position. Optimization of this reaction often involves controlling the stoichiometry of NBS and the reaction time to prevent over-bromination. In some cases, protecting the active amino group may be necessary to direct the bromination to the desired position and avoid side reactions. manac-inc.co.jp
For instance, the bromination of 2-amino-4,6-dimethylpyridine (B145770) with bromine in glacial acetic acid has been reported to produce 3,5-dibromo-4,6-dimethylpyridin-2-amine. acs.org This highlights the importance of carefully selecting the starting material and reaction conditions to achieve the desired mono- or di-brominated product.
| Precursor | Brominating Agent | Solvent | Product | Reference |
| 4,6-dimethylpyridin-2-amine | Bromine (Br₂) | Dichloromethane | 5-Bromo-4,6-dimethylpyridin-2-amine | |
| 4,6-dimethylpyridin-2-amine | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 5-Bromo-4,6-dimethylpyridin-2-amine | |
| 2-amino-4,6-dimethylpyridine | Bromine (Br₂) | Glacial Acetic Acid | 3,5-Dibromo-4,6-dimethylpyridin-2-amine | acs.org |
Regioselective Functionalization Strategies
Achieving regioselectivity is a key challenge in the synthesis of substituted pyridines. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a significant role. In the case of 2-aminopyridines, the amino group strongly activates the ring towards electrophilic attack, typically at the positions ortho and para to it.
For the synthesis of this compound, starting with 3,6-dimethylpyridin-2-amine would be the most direct approach. The amino group at position 2 would direct the incoming electrophile (bromine) to the 5-position.
In cases where direct bromination is not regioselective, alternative strategies are employed. One such strategy is the use of a directing group, which can be later removed. For example, a formimidamide group can be used to direct bromination to the C5 position. Another approach involves the synthesis of a di-bromo derivative followed by selective debromination or a subsequent functionalization at one of the bromine positions. A patent describes a process for preparing 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) from 2-amino-3,5-dibromo-4-methylpyridine by replacing the 3-bromo substituent with a methyl group using a methyl zinc compound in the presence of a nickel catalyst. google.com
Synthesis of Advanced Intermediates and Functionalized Analogs
This compound serves as a versatile building block for the synthesis of more complex molecules through various chemical transformations.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring is amenable to various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, reacting the bromo-pyridine with a boronic acid in the presence of a palladium catalyst. mdpi.combeilstein-journals.org
For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) to yield novel 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com Similar reactions are applicable to this compound, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
| Bromo-pyridine | Coupling Partner | Catalyst | Base | Product | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-aryl-2-methylpyridin-3-amines | mdpi.com |
Amination and Amidation Reactions
The amino group of this compound can undergo various amination and amidation reactions to introduce further functional groups. While direct amination of the bromopyridine ring can be challenging, the existing amino group can be acylated or alkylated.
The amination of isomeric dibromopyridines with potassium amide in liquid ammonia (B1221849) has been studied, indicating that such reactions can proceed through didehydropyridine intermediates. researchgate.netresearchgate.net These reactions can sometimes lead to a mixture of products, and the regioselectivity is influenced by the position of the substituents. researchgate.net
Cyclization and Heterocycle Annulation Reactions
The bifunctional nature of this compound, possessing both an amino group and a reactive bromine atom, makes it a valuable precursor for the synthesis of fused heterocyclic systems. One notable application is in the formation of triazole rings.
For instance, the cyclization of 2-aminopyridine (B139424) derivatives can lead to the formation of triazolopyridines. One reported method involves the reaction of a substituted 2-aminopyridine with formamidine (B1211174) acetate (B1210297) under microwave irradiation to form a triazole ring fused to the pyridine core. This strategy can be applied to derivatives of this compound to construct novel triazole-containing scaffolds. The synthesis of various 1,2,4-triazole (B32235) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. researchgate.netnih.govnih.gov
N-Alkylation and Acylation Reactions
N-alkylation and N-acylation reactions are fundamental methods for modifying the amino group of this compound, leading to a diverse array of derivatives with varied chemical and physical properties.
N-Alkylation introduces alkyl groups to the nitrogen atom of the amino group. This can be achieved through several methods, including reductive amination and nucleophilic substitution. For instance, the reaction of a bromo-aminopyridine with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common strategy for N-alkylation. Another approach involves direct nucleophilic substitution with an alkyl halide. The choice of solvent and reaction temperature significantly influences the outcome of these reactions.
N-Acylation involves the introduction of an acyl group to the amino functionality, typically forming an amide. A standard procedure for N-acylation is the reaction of the parent amine with an acylating agent such as acetic anhydride (B1165640). For example, N-[5-bromo-2-methylpyridin-3-yl]acetamide can be synthesized by treating 5-bromo-2-methylpyridin-3-amine with acetic anhydride in acetonitrile (B52724) at 60°C, with a few drops of concentrated sulfuric acid as a catalyst. mdpi.com This reaction proceeds with high efficiency, often yielding the acylated product in good yields. mdpi.com
These N-functionalized derivatives serve as important intermediates in the synthesis of more complex molecules. For example, the resulting amides can undergo further transformations, such as Suzuki cross-coupling reactions, to introduce aryl groups at the 5-position of the pyridine ring. mdpi.com
Optimization of Synthetic Pathways
The efficiency and viability of synthesizing this compound and its derivatives on a larger scale hinge on the careful optimization of the synthetic routes. This involves a multi-faceted approach that includes catalyst selection, refinement of reaction conditions, and considerations for scalability.
Catalyst Development and Screening (e.g., Ni vs. Pd catalysts)
The choice of catalyst is paramount in cross-coupling reactions, a common method for functionalizing the pyridine ring. Palladium (Pd) and Nickel (Ni) catalysts are frequently employed, with each offering distinct advantages and disadvantages.
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂), are widely used in Suzuki and Buchwald-Hartwig amination reactions. mdpi.comacs.org They are known for their versatility and effectiveness in forming carbon-carbon and carbon-nitrogen bonds. mdpi.commdpi.com However, palladium catalysts can sometimes lead to the formation of significant side products. google.com
Recent studies have highlighted the potential of nickel catalysts as a more efficient and cost-effective alternative in certain transformations. For the synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, a key intermediate, a nickel-catalyzed process demonstrated a significantly higher yield (91.7% area percent) compared to a palladium-catalyzed process (28.2% area percent). google.com The nickel-catalyzed reaction also resulted in complete consumption of the starting material and the formation of fewer and smaller quantities of side products. google.com The choice between Ni and Pd often depends on the specific substrates and the desired outcome, with Ni catalysis showing promise for cleaner and more efficient reactions in specific applications. nih.gov
| Catalyst System | Reaction | Yield of Product | Starting Material Consumed | Side Product Formation | Reference |
|---|---|---|---|---|---|
| NiCl₂/dppm | Methylation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | 91.7% AP | Complete | <8.5 AP | google.com |
| Pd(OAc)₂/SPhos | Methylation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | 28.2% AP | Incomplete (52.5 AP remaining) | ~19.3 AP | google.com |
Reaction Condition Optimization (Temperature, Solvent, Additives)
Optimizing reaction conditions such as temperature, solvent, and the use of additives is crucial for maximizing yield and minimizing reaction times.
Temperature: The temperature at which a reaction is conducted can have a profound impact on its rate and selectivity. For instance, in the N-acylation of 5-bromo-2-methylpyridin-3-amine, the reaction is carried out at 60°C. mdpi.com In Suzuki cross-coupling reactions, temperatures are often elevated, typically ranging from 85°C to 95°C, to facilitate the catalytic cycle. mdpi.com For some sensitive processes like chiral resolutions, precise temperature control is essential to achieve high enantiomeric purity. acs.org
Additives: Additives such as bases and ligands play a vital role in many synthetic transformations. In Suzuki reactions, a base like potassium phosphate (K₃PO₄) is essential for the transmetalation step. mdpi.com The choice and amount of base can affect the reaction's efficiency. acs.org Ligands are crucial for stabilizing the metal catalyst and modulating its reactivity. For example, in a nickel-catalyzed methylation, 1,1-bis(diphenylphosphino)methane (dppm) was used as a ligand.
| Reaction | Parameter Optimized | Condition | Observation | Reference |
|---|---|---|---|---|
| N-acylation of 5-bromo-2-methylpyridin-3-amine | Temperature | 60 °C | Effective for amide formation. | mdpi.com |
| Suzuki Cross-Coupling | Temperature | 85-95 °C | Promotes efficient coupling. | mdpi.com |
| Suzuki Cross-Coupling | Solvent | 1,4-dioxane:water | Commonly used solvent system. | mdpi.com |
| Nickel-Catalyzed Methylation | Temperature | 25–40 °C | Achieves high yield. | |
| Buchwald-Hartwig Amination | Base Amount | Lowered to 1.5 equiv | No effect on reaction conversion. | acs.org |
Scalability Considerations for Industrial and Large-Scale Synthesis
Transitioning a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
A key aspect of scalability is the development of robust and efficient processes that minimize the production of side products. google.com This not only improves the purity of the final product but also simplifies downstream purification processes, which can be a significant cost driver on a large scale. The development of a nickel-catalyzed synthesis for a derivative of 5-bromo-3,4-dimethylpyridin-2-amine is a prime example of a process designed with scalability in mind, as it minimizes byproducts. google.com
The ability to perform reactions on a large scale, such as over 100 kg, is a critical milestone in pharmaceutical manufacturing. acs.org This requires careful consideration of factors like heat transfer, mixing, and the safe handling of large quantities of reagents and solvents. The successful scaling of a chiral resolution process using an inexpensive resolving agent demonstrates the feasibility of producing enantiomerically pure compounds on an industrial level. acs.org
Furthermore, the development of convenient and scalable methods for key intermediates is crucial. ijssst.info Research into the synthesis of related compounds like 2-amino-5-bromo-3-iodopyridine (B1270907) has focused on identifying and mitigating side reactions and exploring the feasibility of recycling materials to make the process commercially viable for large-scale production. researchgate.net The optimization of reaction conditions to achieve high yields, such as 95.0% for a bromination step, is a significant factor in the economic feasibility of a large-scale process. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides unparalleled insight into the molecular structure of 5-Bromo-3,6-dimethylpyridin-2-amine by mapping the chemical environments of its hydrogen and carbon atoms.
1H NMR Spectral Analysis and Proton Assignment
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methyl, and amine protons. The electron-donating amino group (-NH2) and methyl groups (-CH3), along with the electron-withdrawing bromine atom, modulate the chemical shifts of the protons. The lone aromatic proton at the C-4 position is expected to appear as a singlet in the aromatic region. The two methyl groups at C-3 and C-6, being in different chemical environments, are anticipated to resonate as two separate singlets. The protons of the primary amine group typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: 1H NMR Spectral Data and Proton Assignments
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.5 - 7.7 | Singlet |
| C6-CH₃ | 2.4 - 2.6 | Singlet |
| C3-CH₃ | 2.2 - 2.4 | Singlet |
13C NMR Spectral Analysis and Carbon Assignment
The 13C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum is expected to show seven distinct signals, corresponding to the five carbons of the pyridine (B92270) ring and the two methyl carbons. The positions of the signals are dictated by the nature of the substituents. The carbon bearing the bromine atom (C-5) is expected to be significantly shielded, while the carbons attached to the nitrogen (C-2 and C-6) and the amino group (C-2) will show characteristic downfield shifts.
Table 2: 13C NMR Spectral Data and Carbon Assignments
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 157 - 159 |
| C-6 | 148 - 150 |
| C-4 | 138 - 140 |
| C-3 | 120 - 122 |
| C-5 | 105 - 107 |
| C6-CH₃ | 22 - 24 |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, with only one isolated aromatic proton, the primary use of COSY would be to confirm the absence of coupling for this proton and to potentially observe through-space correlations (in a NOESY experiment) or coupling between the amine protons and other protons under specific conditions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments establish direct, one-bond correlations between protons and the carbons they are attached to. Key correlations would include the signal of the C-4 proton with the C-4 carbon, and the signals of the methyl protons with their respective methyl carbons, confirming their assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range (typically 2- and 3-bond) couplings between protons and carbons, which is essential for piecing together the molecular skeleton. For this molecule, HMBC is critical to confirm the relative positions of the substituents. Expected key correlations would include:
The protons of the C-6 methyl group showing correlations to the C-6 and C-5 carbons.
The protons of the C-3 methyl group showing correlations to the C-3, C-2, and C-4 carbons.
The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.
The amine protons showing correlations to the C-2 and C-3 carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the exact molecular weight and to gain insight into the molecule's stability and fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. For this compound (C₇H₉BrN₂), HRMS is able to resolve the isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), providing definitive confirmation of its presence. The exact mass of the protonated molecular ion [M+H]⁺ would be measured and compared to the theoretical value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Ion Formula | Isotope | Theoretical m/z |
|---|---|---|
| [C₇H₉⁷⁹BrN₂ + H]⁺ | ⁷⁹Br | 200.0029 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to study its breakdown patterns. The fragmentation of this compound would likely proceed through several characteristic pathways. A primary fragmentation step could be the loss of a methyl radical (•CH₃) from one of the methyl groups, resulting in a stable ion. Another expected fragmentation is the loss of hydrogen bromide (HBr), a common pathway for bromo-aromatic compounds. Further fragmentation could involve the cleavage of the pyridine ring itself, leading to smaller charged fragments. Analyzing these fragmentation patterns provides further structural confirmation and information about the relative stability of different bonds within the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound. The analysis of this compound via ESI-MS is expected to show a distinctive isotopic pattern due to the presence of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.
In positive ion mode, the molecule would be protonated, typically at the basic pyridine nitrogen or the exocyclic amino group, to generate the [M+H]⁺ ion. This would result in a pair of peaks of nearly equal intensity separated by 2 Daltons (Da). High-resolution mass spectrometry (HRMS) would further allow for the determination of the precise mass, confirming the molecular formula C₇H₉BrN₂. While specific experimental ESI-MS data for this compound is not detailed in the available literature, its molecular weight is confirmed as 201.06 g/mol bldpharm.com. For the related compound 2-Amino-5-bromo-3-methylpyridine, mass spectrometry reveals characteristic peaks at m/z 186 and 188 nih.gov.
Table 1: Predicted ESI-MS Data for this compound This table is generated based on theoretical calculations and data from analogous compounds.
| Ion Species | Calculated m/z for ⁷⁹Br Isotope | Calculated m/z for ⁸¹Br Isotope | Expected Relative Intensity |
| [M+H]⁺ | 202.0029 | 204.0008 | ~1:1 |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecular structure of this compound.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine (-NH₂), methyl (-CH₃), and bromo-substituted pyridine ring functionalities. Although a specific spectrum for this exact compound is not publicly available, analysis of closely related structures allows for the assignment of characteristic vibrational modes. researchgate.netnih.gov
Key expected regions of absorption include:
N-H Stretching: The primary amino group is expected to show two distinct bands in the 3350–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the methyl groups are observed in the 2850-3010 cm⁻¹ range. researchgate.net
N-H Bending: The scissoring vibration of the primary amine group usually results in a strong band around 1600 cm⁻¹.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring give rise to a series of bands in the 1400–1600 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibration is anticipated to appear as a distinct band in the lower frequency region of the spectrum. For the analogous compound 5-bromo-N,3-dimethylpyridin-2-amine, this band is observed at 615 cm⁻¹.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound This table is generated based on data from analogous compounds. researchgate.net
| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |
| 3350 - 3500 | N-H Stretching | Asymmetric & Symmetric |
| 3000 - 3100 | Aromatic C-H Stretching | |
| 2850 - 3010 | Aliphatic C-H Stretching | Asymmetric & Symmetric |
| ~1600 | N-H Bending | Scissoring |
| 1400 - 1600 | C=C and C=N Stretching | Pyridine Ring Vibrations |
| < 700 | C-Br Stretching |
Raman spectroscopy provides complementary vibrational data to FT-IR. For this compound, Raman scattering is particularly useful for observing symmetric vibrations and those involving less polar bonds, such as the pyridine ring breathing modes. While specific data for the target molecule is limited, spectra of related compounds like 2-Amino-5-bromo-3-methylpyridine are available. nih.gov Raman spectra of analogous pyridine derivatives highlight characteristic ring breathing modes between 1550–1600 cm⁻¹ and C-H in-plane bending from 680–860 cm⁻¹.
Table 3: Predicted Raman Shifts for this compound This table is generated based on data from analogous compounds. nih.gov
| Raman Shift Range (cm⁻¹) | Assignment |
| 3000 - 3100 | Aromatic C-H Stretching |
| 2850 - 3010 | Aliphatic C-H Stretching |
| 1550 - 1600 | Pyridine Ring Stretching |
| ~1000 | Pyridine Ring Breathing (trigonal) |
| 680 - 860 | C-H In-plane Bending |
| < 700 | C-Br Stretching |
X-ray Crystallography for Solid-State Molecular Structure
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.
While a crystal structure for this compound has not been reported, data from the closely related compound 5-bromo-N,3-dimethylpyridin-2-amine reveals that it crystallizes in a monoclinic space group. It is anticipated that this compound would exhibit similar crystallographic properties. The analysis would confirm the planarity of the pyridine ring and determine the precise bond lengths, bond angles, and the torsional angles of the methyl and amino substituents relative to the ring. For the 3-methyl group in an analogous structure, the torsional angle was found to be approximately 2.1 degrees out of the pyridine plane, indicating a nearly coplanar arrangement that minimizes steric strain.
Table 4: Expected Crystal Structure Parameters for this compound This table is generated based on data from analogous compounds. researchgate.net
| Parameter | Expected Value/System |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (probable) |
| Key Torsional Angles | Near-planar for -CH₃ and -NH₂ groups relative to the pyridine ring |
Hydrogen Bonding: The amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen and the amino nitrogen itself can act as acceptors. This facilitates the formation of intermolecular N-H···N hydrogen bonds, potentially creating dimers with an R²₂(8) graph-set motif or extended one-dimensional chains. nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonding (Br···N), acting as an electrophilic region (σ-hole) that interacts with the lone pair of a nitrogen atom on an adjacent molecule.
π-π Stacking: The electron-deficient pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance for such interactions in a related pyridinium (B92312) salt was found to be 3.7743 Å. nih.gov
Analysis of similar structures shows that these interactions often lead to the formation of layered supramolecular structures. researchgate.net
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and public databases, it has been determined that there is a significant lack of detailed research findings for the chemical compound This compound (CAS No. 221135-63-3). While this compound is commercially available as a reagent for chemical synthesis, there is no substantive published data regarding its specific biological activities or its role in medicinal chemistry that would be required to construct the detailed article as outlined.
The requested article structure necessitates in-depth information on its function as a privileged scaffold, specific structure-activity relationship (SAR) studies of its derivatives, and detailed accounts of its pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
The investigation reveals the following:
Commercial Availability: The compound is listed by several chemical suppliers, confirming its existence and availability for research purposes.
Limited Patent Information: A Chinese patent (CN110997670B) includes this compound within a list of chemical compounds. However, the patent focuses on a broader class of molecules and does not provide specific experimental data on the biological activity of this compound itself. The document makes general references to terms such as "antiviral agent" and "non-steroidal anti-inflammatory drug" in its broader context, but does not attribute these properties directly to the specified compound with supporting evidence.
Absence of Scientific Studies: No dedicated scientific papers or research articles detailing the pharmacological evaluation of this compound or its derivatives could be located in the public domain. Key areas such as its potential as a privileged scaffold, SAR studies, and specific biological activities remain undocumented in peer-reviewed literature.
Due to the absence of these crucial research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on related but distinct chemical structures, which would violate the user's explicit instructions.
Therefore, the creation of the requested article focusing solely on the medicinal chemistry and biological activity of this compound cannot be fulfilled at this time.
Medicinal Chemistry and Biological Activity of 5 Bromo 3,6 Dimethylpyridin 2 Amine Scaffolds
Pharmacological Activities
Other Therapeutic Applications (e.g., Anticoagulant, Cardiotonic, Antidiabetic, Anti-leishmanial, Anti-thrombolytic)
Beyond their more extensively studied applications, scaffolds based on brominated aminopyridines have been investigated for a variety of other therapeutic uses.
Anti-thrombolytic Activity: Derivatives of brominated pyridines have shown potential in preventing blood clot formation. In a study involving derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), compounds were synthesized via Suzuki cross-coupling reactions and evaluated for their anti-thrombolytic effects. mdpi.com One particular derivative, N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide, demonstrated the highest efficacy in an in-vitro clot lysis assay, achieving a 41.32% lysis of human blood clots. mdpi.com Other related compounds in the series also showed moderate to good activity. mdpi.com Similarly, derivatives of 5-Bromo-3,4-dimethylpyridin-2-amine (B1276794) have been noted for their significant anti-thrombolytic properties.
Antidiabetic Activity: The pyrazolo[3,4-b]pyridine core, which is structurally related to aminopyridines, has been explored for its potential in managing diabetes. mdpi.com Derivatives have been synthesized and tested for their ability to inhibit key enzymes involved in glucose metabolism. mdpi.com Inspired by existing pyrimidine-based antidiabetic drugs, research has focused on designing novel inhibitors for enzymes like α-amylase and α-glucosidase. researchgate.net For instance, certain pyrimidine (B1678525) derivatives have shown potent α-amylase inhibitory activity, which is crucial for managing post-prandial hyperglycemia. researchgate.net
Anti-leishmanial Activity: Bromo-substituted heterocyclic compounds have been evaluated for their activity against Leishmania parasites. While direct studies on the 5-bromo-3,6-dimethylpyridin-2-amine scaffold are limited, related structures show promise. A study on 3-substituted quinolines found that these compounds exhibited in vivo efficacy against Leishmania parasites. nih.gov Furthermore, a series of 3-(α-azolylbenzyl)indoles were synthesized and tested against Leishmania mexicana promastigotes. tandfonline.com The most active compounds, 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole and its triazole analogue, displayed high levels of activity with IC50 values below 1 µM. tandfonline.com
Anticoagulant and Cardiotonic Activity: While anti-thrombolytic activity has been observed, specific studies detailing the anticoagulant or cardiotonic effects of this compound scaffolds are not extensively documented in the reviewed literature.
Table 1: Selected Therapeutic Applications of Bromopyridine-Related Scaffolds
| Therapeutic Area | Scaffold/Derivative | Key Finding | Reference |
|---|---|---|---|
| Anti-thrombolytic | N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide |
Exhibited 41.32% clot lysis in human blood. | mdpi.com |
| Anti-thrombolytic | 5-Bromo-3,4-dimethylpyridin-2-amine derivatives |
Showed significant anti-thrombolytic properties. | |
| Antidiabetic | Pyrazolo[3,4-b]pyridine derivatives | Investigated as inhibitors of enzymes in glucose metabolism. | mdpi.com |
| Anti-leishmanial | 5-bromo-1-ethyl-3-[(2,4-dichlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole |
Displayed high activity against L. mexicana (IC50 < 1 µM). | tandfonline.com |
Mechanism of Action Studies
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.
A primary mechanism of action for many pyridine-based scaffolds is the inhibition of specific enzymes.
Kinase Inhibition: The Provirus Integration in Maloney (Pim) kinases, a family of serine/threonine kinases, are a key target in cancer therapy. Pyridothienopyrimidinone derivatives, synthesized from thieno[2,3-b]pyridine (B153569) precursors, have been developed as potent Pim-1 inhibitors. semanticscholar.org By employing a strategy of structural rigidification, researchers designed compounds that could orient a critical carbonyl group properly to interact with Lys67 in the kinase's active site, leading to significant improvements in inhibitory activity. semanticscholar.org Another study focused on derivatives of 3,5-dimethylpyridin-4(1H)-one as activators for AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. jst.go.jp
Integrase Inhibition: The pyridine (B92270) moiety is a key structural feature in several inhibitors of HIV-1 integrase, an enzyme essential for viral replication. mdpi.com Research has led to the development of novel integrase-LEDGF/p75 allosteric inhibitors based on a 5-aryl-3,6-dimethylpyridine scaffold. These compounds were synthesized using palladium-catalyzed cross-coupling reactions to introduce necessary aryl and amine fragments. mdpi.com Other complex heterocyclic systems incorporating pyridine and quinoline (B57606) structures have also been synthesized and shown to have potent inhibitory effects on HIV-1 integrase. mdpi.comgoogle.com
The biological activity of this compound and its analogues may also be mediated through interactions with specific cellular receptors. The exact pathways and targets can vary depending on the specific derivative and its application. For instance, some brominated pyridine derivatives are investigated for their potential to modulate neurotransmitter receptors, which could have therapeutic implications in neurodegenerative diseases. However, detailed receptor binding studies specifically for the this compound scaffold are not widely available in the current literature.
Cell-based assays are fundamental for evaluating the biological effects of these compounds at a cellular level, including their therapeutic potential and toxicity.
Cytotoxicity Against Cancer Cells: Derivatives of the this compound scaffold have demonstrated cytotoxic effects against various cancer cell lines. A related compound, 5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine, exhibited dose-dependent cytotoxicity with IC50 values in the low micromolar range, indicating significant anti-tumor potency. Similarly, potent Pim-1 kinase inhibitors based on a pyridothienopyrimidine structure were tested for their cytotoxic activity on MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with some derivatives showing strong cytotoxic effects consistent with their enzyme inhibition. semanticscholar.org AMPK activators with a 3,5-dimethylpyridin-4(1H)-one core also showed selective cell growth inhibitory activity against human breast cancer cell lines. jst.go.jp
Antiviral and Other Cellular Assays: In the context of antiviral research, a series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized and evaluated for their antiviral activity in cell cultures. nih.gov While some compounds were active against various viral strains, their efficacy was often close to their cytotoxic threshold. nih.gov
Table 2: Cytotoxicity of Pyridine-Related Scaffolds in Cell-Based Assays
| Scaffold/Derivative | Cell Lines | Biological Effect | Reference |
|---|---|---|---|
5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine |
Various cancer cells | Dose-dependent cytotoxicity (low µM IC50). | |
| Pyridothienopyrimidinones | MCF7, HCT116, PC3 | Potent cytotoxic effects. | semanticscholar.org |
| 3,5-dimethylpyridin-4(1H)-one derivatives | Human breast cancer cells | Selective cell growth inhibition. | jst.go.jp |
| 2-amino-5-bromo-4(3H)-pyrimidinones | Various | Antiviral activity, but close to cytotoxic threshold. | nih.gov |
Computational Drug Design and Molecular Docking
Computational methods play a vital role in understanding and predicting the behavior of drug candidates, guiding the synthesis of more potent and selective molecules.
Molecular docking and other computational techniques are used to analyze the interactions between a ligand, such as a this compound derivative, and its target protein.
Docking and DFT Studies: For a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, Density Functional Theory (DFT) studies were employed to analyze their electronic properties. mdpi.com Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps helped to describe potential reaction pathways and identify promising candidates. mdpi.com In another study, molecular docking was used to investigate the binding modes of aryl-substituted pyrazolo[3,4-b]pyridine derivatives with target enzymes for antidiabetic activity. mdpi.com These computational analyses provide insights into the binding affinity and orientation of the compounds within the active site of the target protein, corroborating experimental findings. mdpi.comresearchgate.net
Interaction Analysis: The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For example, in the design of Pim-1 kinase inhibitors, computational analysis suggested that ring closure to form a rigid pyridothienopyrimidinone scaffold would properly orient a carbonyl group to form a key hydrogen bond with Lys67 in the enzyme's active site. semanticscholar.org Techniques like Surface Plasmon Resonance (SPR) can be used experimentally to determine the kinetics and equilibrium of these interactions, quantifying the binding affinity (KD), and association (ka) and dissociation (kd) rate constants. bio-rad.com
Virtual Screening and Lead Optimization
The this compound scaffold is a valuable starting point in drug discovery, particularly in the realms of virtual screening and lead optimization. Its utility stems from its specific structural and chemical features, which allow for systematic exploration and modification to enhance biological activity and drug-like properties.
Virtual Screening
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound core can be used to generate focused virtual libraries where diversity is introduced at specific points, primarily by leveraging the reactive bromine atom.
In structure-based virtual screening, computational docking studies are performed to predict the binding mode and affinity of candidate molecules within the target's active site. For instance, in the discovery of novel glycogen (B147801) synthase kinase-3α (GSK-3α) inhibitors, a computer-aided drug design approach was used to screen for and identify new chemical series with inhibitory activity in the low micromolar to nanomolar range. ebi.ac.uk Similarly, docking studies on other substituted pyridine cores, such as those targeting the fibroblast growth factor receptor 4 (FGFR4), have been used to rank compounds and understand key interactions. nih.gov In one such study, the docking scores were used to evaluate how substitutions on the pyridine ring affected binding, noting that the introduction of bulky methyl groups could disrupt crucial hydrogen bonds, which was reflected in the computational scores. nih.gov
The process allows researchers to prioritize which derivatives to synthesize, saving time and resources. Key interactions, such as hydrogen bonds formed by the pyridine nitrogen or the amino group, can be predicted and optimized through in silico modifications.
Table 1: Illustrative Virtual Screening Data for Pyridine Derivatives
| Compound ID | Target | Docking Score (LF VSscore) | Predicted Key Interactions |
| Scaffold A | FGFR4 | -9.5 | Hydrogen bond with Ala553 |
| Derivative 6E | FGFR4 | -8.6 | Loss of H-bond due to steric clash |
| Scaffold B | GSK-3α | -10.2 | H-bond with hinge region residues |
| Derivative 12 | GSK-3α | -9.1 | Altered binding due to R-group modification |
Note: This table is illustrative, based on findings reported for similar pyridine scaffolds. ebi.ac.uknih.gov The LF VSscore is used to rank compounds in a virtual screening context. nih.gov
Lead Optimization
Once a "hit" compound is identified, lead optimization is the process of refining its chemical structure to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold is highly amenable to this process. The bromine atom at the 5-position is particularly useful, serving as a chemical handle for cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the systematic introduction of a wide variety of aryl and heteroaryl groups to explore the structure-activity relationship (SAR).
A notable example involves the optimization of thiazolidin-4-one derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net In that research, a related scaffold, 5-bromo-4,6-dimethylpyridin-2-amine, was used to synthesize a series of analogs. researchgate.net By modifying the substituents, researchers were able to identify compounds with high inhibitory activity against the HIV-1 reverse transcriptase enzyme and potent antiviral effects in cell-based assays. researchgate.net The SAR studies revealed that bulky, lipophilic groups on the N-3 position of the thiazolidinone ring were crucial for activity. researchgate.net
Similarly, in the development of treatments for Human African Trypanosomiasis, a 5-bromo-7-azaindole (B68098) starting material was used in Suzuki reactions to install various substituents at the 5-position, demonstrating the versatility of the bromo-pyridine motif in building molecular complexity to optimize biological activity. nih.gov This iterative process of synthesis and biological evaluation is central to transforming a preliminary hit into a viable drug candidate.
Table 2: Lead Optimization of Thiazolidin-4-one Analogs Based on a Dimethylpyridinamine Scaffold
| Compound ID | R-Group at C-2 of Thiazolidinone | HIV-1 RT % Inhibition | HIV-1 IIIB EC50 (µg/mL) |
| 4 | 2,6-dichlorophenyl | 75.41 | 0.09 |
| 5 | 2-chloro-6-fluorophenyl | 95.50 | 0.15 |
| 8 | 2-bromophenyl | 91.24 | 0.80 |
| 12 | 2,6-dimethylphenyl | 85.27 | 0.12 |
Source: Data adapted from research on thiazolidin-4-one based HIV-1 inhibitors. researchgate.net
Applications in Materials Science and Interdisciplinary Fields
Use as Building Blocks for Functional Materials
5-Bromo-3,6-dimethylpyridin-2-amine serves as a valuable building block in the synthesis of more complex organic molecules and functional materials. The presence of a bromine atom on the pyridine (B92270) ring is particularly significant as it provides a reactive site for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by replacing the bromine atom with a range of aryl or vinyl groups. This versatility allows for the construction of larger, conjugated systems with tailored electronic and physical properties.
The amino group at the 2-position and the methyl groups at the 3- and 6-positions also influence the reactivity and properties of the molecule. The amino group can be a site for further derivatization, such as acylation or the formation of Schiff bases, enabling the attachment of other functional moieties. The methyl groups can enhance solubility in organic solvents and provide steric influence during synthesis, potentially directing the regioselectivity of certain reactions.
While specific research on the use of this compound in the synthesis of functional materials is not extensively documented, the structural motifs present in the molecule are found in various advanced materials. For instance, pyridine-based structures are integral components of organic light-emitting diodes (OLEDs), polymers with specific electronic properties, and other functional organic materials. The ability to functionalize this compound through its bromo and amino groups makes it a promising precursor for the development of novel materials with applications in electronics and photonics.
A related compound, 2-Bromo-5,6-dimethylpyridin-3-amine, is noted for its potential in materials science, where its aromatic ring system and functional groups are of interest for creating new materials with specific conductivity or fluorescence properties. smolecule.com This suggests that this compound likely holds similar promise as a scaffold for the design and synthesis of innovative functional materials.
Optoelectronic Properties and Luminescent Applications
The optoelectronic and luminescent properties of this compound have not been extensively reported in scientific literature. However, the characteristics of related brominated pyridine derivatives suggest that this compound could exhibit interesting photophysical behaviors. The introduction of a bromine atom into push-pull pyridine derivatives has been shown to influence their luminescent properties, sometimes leading to phenomena like mechanochromic luminescence, where the emission color changes in response to mechanical stress.
Furthermore, derivatives of 2-aminopyridine (B139424) are known to be precursors for highly fluorescent compounds. For example, imidazo[1,2-a]pyridines, which can be synthesized from the condensation of a 2-aminopyridine with an α-halocarbonyl compound, often exhibit strong luminescence. These compounds have been explored for their use as biomarkers and photochemical sensors.
The potential for this compound to serve as a platform for luminescent materials is significant. By strategically modifying the molecule through reactions at the bromine and amine positions, it may be possible to tune its emission properties, such as the wavelength and quantum yield of fluorescence. For instance, coupling with aromatic moieties could extend the π-conjugated system, leading to red-shifted emission, a desirable characteristic for applications in bioimaging and OLEDs.
Below is a table summarizing the luminescent properties of some related pyridine derivatives, illustrating the potential for this class of compounds.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application Area |
| Imidazo[1,2-a]pyridine derivative | Not specified | Blue-green region | High | Biomarkers, Photochemical sensors |
| 4-Aryl-3-aminopyridin-2(1H)-one | Not specified | Not specified | Effective luminophores | Dyes for ELISA |
| Iridium(III) complex with 2-phenylpyridine (B120327) ligand | ~350-450 | Not specified | Not specified | OLED emitters |
This table presents data for related compound classes to illustrate potential properties, as specific data for this compound is not available.
Chemo/Biosensors and Diagnostic Tools (e.g., ELISA dyes)
The structural features of this compound make it a candidate for the development of chemo- and biosensors. The pyridine nitrogen and the exocyclic amino group can act as binding sites for metal ions and other analytes. Upon binding, changes in the electronic structure of the molecule can lead to a detectable signal, such as a change in fluorescence or a colorimetric response.
While direct applications of this compound in this area are yet to be reported, related compounds have shown significant promise. For example, chemicalbook.comTriazolo[1,5-a]pyridine derivatives, which are structurally related to functionalized pyridines, have been investigated as fluorescent chemosensors for metal ions like zinc(II) and anions such as nitrite (B80452) and cyanide. researchgate.net The coordination of the analyte to the ligand alters the intramolecular charge transfer, resulting in a change in the fluorescence spectrum. researchgate.net
Moreover, certain 3-amino-4-arylpyridin-2(1H)-one derivatives have been identified as effective luminophores that can be used as dyes in enzyme-linked immunosorbent assays (ELISA). researchgate.net These compounds can be oxidized by horseradish peroxidase in the presence of hydrogen peroxide, leading to a loss of fluorescence, which can be quantified to determine the concentration of the analyte. researchgate.net Given the structural similarities, it is plausible that derivatives of this compound could be developed for similar diagnostic applications.
The potential for creating sensors from this compound lies in its versatility for synthetic modification. The bromo group can be used to attach the molecule to a solid support or to introduce other recognition elements, while the aminopyridine core can serve as the signaling unit.
Coordination Chemistry and Ligand Design
In the field of coordination chemistry, 2-aminopyridine and its derivatives are well-established as versatile ligands for a wide array of metal ions. The pyridine ring's nitrogen atom and the exocyclic amino group can both participate in coordination, allowing these molecules to act as monodentate, bidentate, or bridging ligands. This versatility enables the construction of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting magnetic, catalytic, and photophysical properties.
This compound is a promising candidate for ligand design. The electronic properties of the pyridine ring are modulated by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom. This electronic tuning can influence the strength of the coordinate bonds formed with metal centers and, consequently, the stability and reactivity of the resulting complexes. The methyl groups also introduce steric bulk, which can affect the coordination geometry around the metal ion and potentially lead to the formation of complexes with specific spatial arrangements.
While there is no specific literature on the coordination complexes of this compound, research on related aminopyridine ligands provides a strong basis for its potential. For instance, 2-aminopyridine derivatives have been used to synthesize complexes with transition metals like palladium, which have shown potential as enzyme inhibitors. nih.gov The ability of the pyridine nitrogen and amine group to chelate with metals is a key feature in the design of such bioactive complexes.
The table below provides examples of metal complexes formed with related aminopyridine ligands, highlighting the diverse coordination possibilities.
| Ligand | Metal Ion(s) | Resulting Complex Structure/Application |
| 2-Anilinopyridines | Bimetallic systems | Paddlewheel complexes |
| Dipyridylamine | Trimetallic systems | Linear chain complexes |
| 2-Aminopyridine | Palladium(II) | (NHC)PdI₂(2-aminopyridine) complexes with enzyme inhibitory activity |
| 3-Aminopyridine | Cobalt(II) | Coordination polymers |
This table showcases the coordination behavior of related aminopyridine ligands to infer the potential of this compound in ligand design.
Toxicity, Safety, and Environmental Considerations from a Research Perspective
Ecotoxicological Profile and Environmental Fate
Specific studies on the ecotoxicological profile and environmental fate of 5-Bromo-3,6-dimethylpyridin-2-amine have not been identified in the reviewed literature. However, for related compounds like 2-Amino-5-bromo-3,4-dimethylpyridine, it is noted that they should not be emptied into drains, and due to low water solubility, they are not likely to be mobile in the environment. fishersci.comthermofisher.com Information regarding bioaccumulation, persistence, and degradability for this compound is not currently available. For some related isomers, it is stated that they contain no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. thermofisher.com Environmental precautions for similar compounds advise preventing their release into the environment and notifying authorities if the product enters sewers or public waters. fishersci.no
Safety Considerations in Laboratory and Industrial Synthesis
While specific data for this compound is sparse, safety protocols for handling this and structurally similar compounds in a laboratory or industrial setting can be extrapolated from safety data sheets (SDS) of its isomers.
Handling and Storage: In a laboratory setting, this compound should be handled in accordance with good industrial hygiene and safety practices. fluorochem.co.uk It is recommended to handle the substance under a chemical fume hood. fluorochem.co.uk Personal contact should be minimized, and the formation of dust and aerosols should be avoided. fishersci.comcymitquimica.com When handling, it is advised not to eat, drink, or smoke. thermofisher.comfluorochem.co.uk
For storage, containers should be kept tightly closed in a dry, cool, and well-ventilated place. fishersci.comthermofisher.comfluorochem.co.uk Some related compounds are noted to be light-sensitive and should be stored under an inert atmosphere. cymitquimica.com
Personal Protective Equipment (PPE): To ensure safety, appropriate personal protective equipment should be worn. This includes:
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are recommended. fishersci.com
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.comthermofisher.com
Respiratory Protection: In case of insufficient ventilation or when exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com
Spill and Disposal Management: In the event of a spill, the material should be swept up and shoveled into a suitable container for disposal. fishersci.com It is important to avoid dust formation and to ensure adequate ventilation. fluorochem.co.uk
Waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations. fishersci.comthermofisher.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous. fishersci.com The disposal of containers should be done at a hazardous or special waste collection point. thermofisher.comcymitquimica.com
The following interactive table summarizes general safety information for handling brominated pyridine (B92270) compounds based on available data for isomers.
| Safety Aspect | Recommendation | Source Citation |
| Handling | Use in a well-ventilated area, avoid dust/aerosol formation. | fishersci.comfluorochem.co.ukcymitquimica.com |
| Storage | Keep container tightly closed in a cool, dry, well-ventilated place. | fishersci.comthermofisher.comfluorochem.co.uk |
| Eye Protection | Wear chemical safety goggles or glasses with side-shields. | fishersci.com |
| Hand Protection | Wear appropriate protective gloves. | fishersci.comthermofisher.com |
| Body Protection | Wear protective clothing to prevent skin exposure. | fishersci.comthermofisher.com |
| Respiratory | Use an approved respirator if ventilation is inadequate. | fishersci.com |
| Spill Cleanup | Sweep up and place in a suitable container for disposal. | fishersci.com |
| Disposal | Dispose of as hazardous waste according to regulations. | fishersci.comthermofisher.comcymitquimica.com |
Emerging Research Trends and Future Directions
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The quest for novel therapeutic agents is increasingly being driven by artificial intelligence (AI) and machine learning (ML). nih.gov These powerful computational tools are being used to accelerate the discovery and development of new drugs by analyzing vast datasets to predict the biological activities and properties of molecules. nih.gov For aminopyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry, AI and ML are set to play a pivotal role. rsc.orgresearchgate.net
Table 1: Application of AI/ML in the Discovery of Pyridine-Based Kinase Inhibitors
| AI/ML Application | Description | Potential Impact on 5-Bromo-3,6-dimethylpyridin-2-amine |
|---|---|---|
| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential kinase inhibitors. nih.govfrontiersin.org | Rapid identification of the compound's potential as a kinase inhibitor. |
| QSAR Modeling | Development of quantitative structure-activity relationship models to predict biological activity based on chemical structure. nih.gov | Prediction of the inhibitory potency of its derivatives against various kinases. |
| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties. bohrium.com | Early assessment of the drug-likeness of the compound and its analogues. |
| Target Identification | Reverse docking and other computational methods to identify potential biological targets. researchgate.net | Discovery of novel therapeutic applications for the compound. |
| Generative Models | Creation of novel molecular structures with desired properties. nih.gov | Design of new derivatives with improved potency and selectivity. |
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is undergoing a green revolution, with a strong emphasis on the development of sustainable and environmentally friendly synthetic methods. ijarsct.co.in This trend is particularly relevant for the synthesis of functionalized pyridines, including this compound. Traditional methods for pyridine (B92270) synthesis often involve harsh reaction conditions, hazardous solvents, and produce significant waste. ijarsct.co.in
Modern research is focused on overcoming these limitations through several innovative approaches:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times, increase product yields, and lower energy consumption in the synthesis of pyridine derivatives. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. bohrium.commdpi.com One-pot synthesis of functionalized pyridines is a key area of development. conicet.gov.ar
Green Catalysts: There is a growing interest in using environmentally benign catalysts, such as heteropolyacids and functionalized magnetic nanoparticles, which can be easily recovered and reused. bohrium.comrsc.org Iron-catalyzed cyclization is another green approach for pyridine synthesis. rsc.org
Solvent-Free Reactions: Conducting reactions in the absence of solvents or in green solvents like water or deep eutectic solvents is a major goal of sustainable chemistry. ijarsct.co.inconicet.gov.arbohrium.com
These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to improved efficiency and cost-effectiveness. The development of such routes for this compound will be crucial for its potential large-scale production and application.
Exploration of New Biological Targets and Disease Areas
The aminopyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds. rsc.orgsciencepublishinggroup.com While some aminopyridine derivatives are already known to target specific enzymes and receptors, ongoing research is continuously exploring new biological targets and therapeutic areas for this class of compounds.
A significant area of focus is the development of aminopyridine-based inhibitors for a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. bohrium.comnih.govnih.gov Research has shown that aminopyridine derivatives can be designed to potently and selectively inhibit kinases such as Tropomyosin receptor kinase (TRK), Ubiquitin-Specific Peptidase 7 (USP7), and Vaccinia-related kinases (VRKs). acs.orgnih.govnih.gov For example, certain aminopyrimidine derivatives have demonstrated potent inhibitory activity against TRKA with IC50 values in the low nanomolar range. bohrium.com
Beyond cancer, aminopyridine derivatives are being investigated for their potential in treating other diseases. For instance, novel symmetric double-headed aminopyridines are being explored as potent and membrane-permeable inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. nih.gov Furthermore, the anti-inflammatory properties of pyridine derivatives are also an active area of research. nih.govacs.org The exploration of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic opportunities in oncology, neurology, and inflammatory diseases.
Table 2: Investigated Biological Targets for Aminopyridine Derivatives
| Biological Target | Therapeutic Area | Example Finding |
|---|---|---|
| Tropomyosin receptor kinase (TRK) | Cancer | Aminopyrimidine derivatives show potent inhibitory activity against TRKA. bohrium.comnih.gov |
| USP7 | Cancer | Aminopyridine derivatives identified as USP7 inhibitors with good activity. nih.gov |
| Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) | Cancer | Dihydropyridine and pyridine analogs showed excellent enzyme inhibition against h-TNAP. mdpi.com |
| Neuronal Nitric Oxide Synthase (nNOS) | Neurodegenerative Diseases | Symmetric double-headed aminopyridines are potent nNOS inhibitors. nih.gov |
Advanced Material Applications and Nanotechnology Integration
The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for advanced materials and nanotechnology. nih.gov The field is moving beyond the traditional biomedical applications of these compounds to explore their use in materials science.
Halogenated pyridines, a class to which this compound belongs, are being utilized as versatile intermediates for the synthesis of complex molecular architectures, including functionalized polymers and polyarylene structures. nih.govacs.org The reactivity of the pyridine ring and its substituents can be precisely controlled to create materials with tailored properties. nih.gov
In the realm of nanotechnology, aminopyridine-functionalized materials are showing promise in various applications:
Perovskite Solar Cells: Pyridine derivatives are being used as surface passivation agents to improve the efficiency and stability of carbon-based perovskite solar cells. acs.org
Nanocomposites: Aminopyridines can be used to functionalize nanomaterials like graphene oxide, creating novel nano-derivatives with potential applications in electronics and sensors. scirp.org
Coatings: The electrodeposition of nanocrystalline alloys can be influenced by the presence of aminopyridines, which can act as additives to improve the properties of the resulting coatings. researchgate.net
Smart Materials: The ability of pyridine nitrogen to participate in halogen bonding is being explored for the design of self-healing polymers and other smart materials. rsc.org
The integration of this compound into polymeric structures or onto the surface of nanoparticles could lead to the development of new materials with enhanced thermal stability, specific electronic properties, or sensing capabilities. mdpi.commdpi.comresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-3,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves reductive amination of substituted pyridine precursors. For example, sodium cyanoborohydride can reduce imine intermediates formed from brominated pyridines and amines under reflux in methanol . Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to aldehyde), reaction time (3–6 hours), and purification via recrystallization (e.g., ethanol) . Alternative routes may involve halogenation of pre-functionalized pyridines using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer :
- Spectroscopy : and identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 215.02) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For brominated pyridines, SHELXL refines structures using hydrogen-bonding constraints (e.g., N–H···N interactions at 2.50 Å) .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) resolve ambiguities in hydrogen-bonding networks for this compound?
- Methodological Answer : SHELXL employs riding models for H atoms (C–H = 0.95–0.99 Å, N–H = 0.88 Å) and refines thermal parameters (U) to 1.2–1.5×U of parent atoms. For example, centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.50 Å) are resolved via symmetry operations (e.g., 1-x, 2-y, -z) . Disordered bromine positions are handled using PART instructions and occupancy refinement .
Q. What mechanistic insights govern bromine substitution in this compound under nucleophilic conditions?
- Methodological Answer :
- SNAr (Nucleophilic Aromatic Substitution) : The electron-withdrawing bromine activates the pyridine ring for substitution. Kinetic studies (e.g., monitoring via ) reveal rate dependence on nucleophile strength (e.g., amines, alkoxides) and solvent polarity (DMF > THF) .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) uses Pd(PPh) catalyst (2–5 mol%) and KCO base in THF/HO (80°C, 12 hours), achieving >90% yield .
Q. How do steric and electronic effects of methyl groups influence regioselectivity in further functionalization?
- Methodological Answer :
- Steric Effects : The 3- and 6-methyl groups hinder electrophilic attack at adjacent positions (C4 and C5). For example, nitration favors C4 over C5 (70:30 ratio) due to steric shielding .
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, activating the ring for electrophilic substitution at C4. Computational studies (DFT, NBO analysis) quantify charge distribution (e.g., C4: −0.12 e vs. C5: −0.08 e) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
